Kaempferol 3-gentiobioside
Overview
Description
Kaempferol 3-gentiobioside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antidiabetic, antioxidant, and anti-inflammatory properties . It is isolated from the leaves of plants such as Cassia alata and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-gentiobioside typically involves the glycosylation of kaempferol with gentiobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the gentiobiose moiety to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from plant sources. This process includes solvent extraction, chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, are also being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can modify the glycoside moiety, leading to the formation of different glycosides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like acids or bases are employed to facilitate substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a subject of interest in cellular and molecular biology research.
Medicine: Kaempferol 3-gentiobioside has shown promise in the treatment of diabetes due to its α-glucosidase inhibitory activity.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
Kaempferol 3-gentiobioside exerts its effects through various molecular targets and pathways:
Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
Kaempferol 3-gentiobioside can be compared with other kaempferol glycosides, such as:
- Kaempferol 3-O-rhamnoside
- Kaempferol 3-O-glucorhamnoside
- Kaempferol 3-O-rutinoside
Uniqueness: this compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Its antidiabetic activity, in particular, is attributed to its ability to inhibit α-glucosidase more effectively compared to other glycosides .
Biological Activity
Kaempferol 3-gentiobioside is a flavonoid glycoside that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic disorders. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound (CAS Number: 22149-35-5) has the molecular formula and a molecular weight of 610.518 g/mol. It is characterized by the following physical properties:
Property | Value |
---|---|
Density | 1.8 ± 0.1 g/cm³ |
Boiling Point | 991.0 ± 65.0 °C |
Flash Point | 328.0 ± 27.8 °C |
Solubility | Soluble in ethanol |
Antidiabetic Activity
This compound exhibits significant antidiabetic properties, primarily through its inhibitory effects on carbohydrate enzymes. It has been shown to inhibit α-glucosidase with an IC50 value of 50.0 µM , indicating its potential as a therapeutic agent for managing blood glucose levels in diabetic patients . This enzyme inhibition can help slow down carbohydrate digestion and absorption, thereby reducing postprandial glucose spikes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its ability to modulate various signaling pathways involved in cancer progression:
- Inhibition of Cell Migration and Invasion : Zhang et al. (2021) demonstrated that this compound could prevent the migration and invasion of cancer cells by reversing epithelial-mesenchymal transition (EMT) factors. This suggests a role in inhibiting metastatic processes in cancers .
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating key apoptotic pathways. For instance, it influences the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Studies indicate that this arrest is associated with DNA damage response mechanisms, including the activation of p53 signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : As a flavonoid, it possesses antioxidant properties that can mitigate oxidative stress—a contributor to cancer progression and various metabolic disorders.
- Modulation of Signaling Pathways : Kaempferol interacts with multiple intracellular signaling pathways, including those involving NF-κB and MAPK, which are crucial for regulating inflammation, cell survival, and apoptosis .
- Synergistic Effects with Other Drugs : Research indicates that kaempferol can enhance the efficacy of conventional chemotherapeutic agents while minimizing their side effects, making it a promising candidate for combination therapies .
Study on Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation. The findings suggested that it could serve as an adjunct therapy in breast cancer treatment .
Diabetic Model Studies
In animal models of diabetes, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers, supporting its potential use as a dietary supplement for managing diabetes .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPRCODIALMOV-DEFKTLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309020 | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-35-5 | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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